molecular formula C30H38N4O5S B379070 ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE

ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE

Cat. No.: B379070
M. Wt: 566.7g/mol
InChI Key: NOXZQCALWUEYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-[(2,5-dimethoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyridine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thienopyridine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scalable, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-[(2,5-dimethoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-[(2,5-dimethoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in visible light systems.

    2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Used as a photoinitiator in polymerization reactions.

Uniqueness

Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-[(2,5-dimethoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is unique due to its thienopyridine core, which imparts specific biological activities not commonly found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C30H38N4O5S

Molecular Weight

566.7g/mol

IUPAC Name

ethyl 2-[[4-(diethylamino)phenyl]methylamino]-3-[(2,5-dimethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C30H38N4O5S/c1-6-33(7-2)21-11-9-20(10-12-21)18-31-29-27(23-15-16-34(19-26(23)40-29)30(36)39-8-3)28(35)32-24-17-22(37-4)13-14-25(24)38-5/h9-14,17,31H,6-8,15-16,18-19H2,1-5H3,(H,32,35)

InChI Key

NOXZQCALWUEYKF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)NC4=C(C=CC(=C4)OC)OC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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